11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid
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Overview
Description
11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is a complex organic compound belonging to the class of oxo fatty acids. It is characterized by the presence of multiple double bonds and a hydroxy group, making it a polyunsaturated fatty acid. This compound is of significant interest due to its potential biological activities and roles in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid typically involves the oxidation of precursor fatty acids. One common method includes the use of specific oxidizing agents to introduce the hydroxy and oxo functional groups at the desired positions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective oxidation .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo or hydroxy derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties .
Scientific Research Applications
11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to inflammation and cell proliferation. The compound’s effects are mediated through its binding to receptors and its role as a signaling molecule .
Comparison with Similar Compounds
5-Oxoicosapentaenoic acid: Another oxo fatty acid with similar structural features but different biological activities.
11-Hydroxy-5,8,12,14-eicosatetraenoic acid: A hydroxy fatty acid with fewer double bonds and distinct properties.
15-Oxo-ETE: An oxo fatty acid involved in different biochemical pathways
Uniqueness: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific combination of hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activities. Its multiple double bonds also contribute to its role in various signaling pathways and its potential therapeutic applications .
Properties
CAS No. |
115330-89-7 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
11-hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H28O4/c1-2-3-13-18(21)15-11-12-16-19(22)14-9-7-5-4-6-8-10-17-20(23)24/h3-4,6-7,9,11-13,15-16,19,22H,2,5,8,10,14,17H2,1H3,(H,23,24) |
InChI Key |
ZHQGOCLBNWZRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)C=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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